

# Measuring Taselisib concentration tumor tissue

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Taselisib

CAS No.: 1282512-48-4

Cat. No.: S549007

[Get Quote](#)

## Taselisib Pharmacokinetic Data

The table below summarizes key pharmacokinetic parameters of **Taselisib** established from clinical trials, which are fundamental for understanding its distribution and concentration in the body.

| Parameter                                    | Value           | Context                                         |
|----------------------------------------------|-----------------|-------------------------------------------------|
| C <sub>max</sub>                             | 35.2 ng/mL      | After a single oral dose [1]                    |
| AUC <sub>0-inf</sub>                         | 1570 ng·h/mL    | After a single oral dose [1]                    |
| Half-life (T <sub>1/2</sub> )                | 39.3 hours [1]  | Also reported as ~40 hours in another study [2] |
| Time to C <sub>max</sub> (T <sub>max</sub> ) | ~5.28 hours [3] | Moderate rate of absorption                     |
| Absolute Bioavailability                     | 57.4%           | For a 3 mg powder-in-capsule formulation [3]    |

## Validated LC-MS/MS Method for Human Plasma

While not for tumor tissue, a validated method for determining **Taselisib** concentration in human plasma can serve as a foundational reference. The method was developed to support the analysis of clinical trial samples [1].

- Method Summary: The quantitative analysis uses liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Sample Extraction: Solid phase extraction (SPE) is used to extract **Taselisib** from a 50  $\mu\text{L}$  sample of human plasma.
- Chromatography & Detection: Reversed-phase chromatography is coupled with mass spectrometry using an atmospheric pressure chemical ionization (APCI) interface in positive ionization mode.
- Calibration & Validation:
  - The method was validated over a range of **0.400 to 400 ng/mL**.
  - It demonstrated high precision, with within-run and between-run relative standard deviations (%RSD) of  **$\leq 5.6\%$**  and  **$\leq 4.5\%$** , respectively.
  - Accuracy ranged from **94.7% to 100.3%** of the nominal value.
  - Stability of **Taselisib** in human plasma was established for **977 days** at  $-20^{\circ}\text{C}$  and  $-70^{\circ}\text{C}$ .

## Pathways and Experimental Focus

The following diagram illustrates the primary signaling pathway targeted by **Taselisib**, which is crucial for contextualizing its mechanism and research applications.



[Click to download full resolution via product page](#)

## How to Proceed Without a Direct Tissue Protocol

Since a specific protocol for tumor tissue is not available, here are practical steps to adapt the existing information or find the needed details:

- **Use the Plasma Method as a Starting Point:** The validated LC-MS/MS method for human plasma is an excellent foundation. You would need to develop and validate a new sample preparation step for homogenizing and extracting **Taselisib** from tumor tissue, which is the core of your requested protocol.
- **Contact the Source Manufacturer:** The developers of **Taselisib** (Genentech, Inc., now a member of the Roche Group) are your best resource. Reaching out to them for technical documents or application notes related to tissue distribution studies is highly recommended.
- **Consult General Bioanalytical Guidelines:** Refer to established regulatory guidelines (e.g., from the FDA or EMA) on bioanalytical method validation. These provide a framework for developing and validating your own method for a new matrix like tumor tissue.

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Validation and determination of taselisib, a  $\beta$ -sparing ... [pubmed.ncbi.nlm.nih.gov]
2. Phase I Dose Escalation Study of Taselisib (GDC-0032), an ... [pmc.ncbi.nlm.nih.gov]
3. Absorption, Metabolism, and Excretion of Taselisib (GDC- ... [sciencedirect.com]

To cite this document: Smolecule. [Measuring Taselisib concentration tumor tissue]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b549007#measuring-taselisib-concentration-tumor-tissue>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)